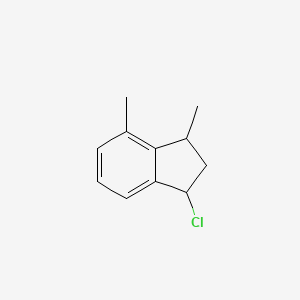

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

Description

Propriétés

IUPAC Name |

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDVXHOGOJMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC(=C12)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes. The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The specific pathways affected would depend on the specific targets and biological activities involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene can be influenced by various environmental factors. For instance, it’s known that indane, a structurally similar compound, is a colorless liquid hydrocarbon that is usually produced by hydrogenation of indene. It’s relatively stable in air, but can decompose under conditions of high temperature, high-energy light, or in the presence of oxidizing agents.

Activité Biologique

1-Chloro-3,4-dimethyl-2,3-dihydro-1H-indene is a compound that belongs to the class of indenes and has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1410427-26-7

- Molecular Formula : C10H11Cl

- Molecular Weight : 182.65 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which alters metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antitumor | Exhibits properties that inhibit cancer cell proliferation and induce apoptosis. |

| Antibacterial | Shows effectiveness against various bacterial strains. |

| Antioxidative | Acts as an antioxidant, reducing oxidative stress in cells. |

| Antiviral | May have potential in inhibiting viral replication. |

Antitumor Activity

A study examining the effects of indene derivatives on cancer cell lines demonstrated that this compound significantly inhibited cell growth in breast and lung cancer models. The mechanism involved the modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells.

Antibacterial Properties

In a comparative study of several indene derivatives against common bacterial pathogens, this compound showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

Antioxidant Effects

Research involving oxidative stress models indicated that this compound possesses significant antioxidant properties. It was shown to reduce levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stressors. This suggests a potential protective role against oxidative damage in various biological systems.

Dosage Effects and Metabolic Pathways

The biological effects of this compound vary significantly with dosage:

- Low Doses : Indicated beneficial effects such as enhanced antioxidant activity and modulation of metabolic pathways.

- High Doses : Associated with toxicity and adverse effects like liver damage.

The compound undergoes metabolism primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile in therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The 2,3-dihydro-1H-indene core is highly versatile, accommodating diverse substituents that modulate reactivity, lipophilicity, and bioactivity. Key analogs include:

Key Observations :

- Electron-donating vs. withdrawing groups : Methyl groups (electron-donating) enhance lipophilicity and stability, while chloro substituents (electron-withdrawing) may polarize the molecule and influence reaction pathways.

- Positional effects : Substituents on the aromatic ring (e.g., C5 in LY186641) often correlate with biological targeting, whereas aliphatic substituents (e.g., C3 and C4 in the target compound) may affect steric hindrance and conformational flexibility.

Physicochemical Properties

- Lipophilicity : Methyl groups increase logP values, enhancing membrane permeability. For example, 1,1,3,3,5-pentamethyl-2,3-dihydro-1H-indene is highly lipophilic, favoring applications in hydrophobic matrices .

- Solubility : Chloro substituents may reduce aqueous solubility compared to polar groups (e.g., hydroxy or methoxy in diaporindenes) .

- Mass Spectrometry : Methyl-2,3-dihydro-1H-indene fragments at m/z 117 (loss of methyl), distinguishing it from tetrahydronaphthalene (m/z 104) .

Analytical Differentiation

- NMR and HRMS: Critical for identifying substituent patterns. For example, NOE correlations in diaporindenes confirm stereochemistry .

- Chromatography : Reverse-phase HPLC can separate analogs based on polarity differences caused by chloro/methyl vs. methoxy groups.

Méthodes De Préparation

Stepwise Process

| Step | Description | Conditions and Reagents | Notes |

|---|---|---|---|

| 1. Salification | React 5-chloro-1-indanone with methylcarbonate and sodium hydride in toluene under reflux, adding chloro-1-indanone slowly over 1.5-3 hours. | Methylcarbonate, NaH, toluene, 1.5-3 h addition time | Use toluene as solvent for its high boiling point and neutral nature; mass ratio toluene:5-chloro-1-indanone = 5-7:1 |

| 2. Acidification | Add concentrated hydrochloric acid and ice mixture to reaction system, stir and separate layers. | HCl/ice mixture, pH adjusted to 2-3 | Mass ratio HCl:ice = 1:10-12; extraction yields intermediate compound |

| 3. Oxidation | Dissolve intermediate in toluene with cinchonine, add hydrogen phosphide cumene solution simultaneously, incubate at 40-45°C for 12 hours. | Cinchonine, hydrogen phosphide cumene, toluene, 40-45°C, 12 h | Results in solid product after filtration; improves yield and optical purity |

Yields and Purity

- Yield: 75-78%

- Optical purity (S-enantiomeric excess): 80-83%

- The process improves upon prior art by reducing cost and increasing effective body content.

Reaction Scheme Summary

The process involves nucleophilic substitution and oxidation steps on chloro-substituted indanone precursors to afford the target chloro-dihydroindene compound with controlled stereochemistry.

Alternative Synthetic Routes from Literature

From Carbonyl Compounds and Friedel–Crafts Cyclization

- Synthesis of substituted 1-indanones, including chloro derivatives, often starts from arylpropionic acids or related carboxylic acids.

- Intramolecular Friedel–Crafts acylation is a key step to form the indanone ring system.

- Chlorinated aromatic precursors (e.g., chlorobenzaldehydes) can be converted to 3-chlorophenylpropionic acids, followed by cyclization to 5-chloro-1-indanone derivatives.

- Subsequent reduction or chlorination steps yield the dihydroindene chlorides.

From Esters and Diesters

- Esters of indanone derivatives can be cyclized under acidic conditions (phosphoric acid, phosphorus pentoxide) to form the indanone core.

- Bromination or chlorination at the benzylic position can be achieved by treatment with halogenating agents (e.g., hydrobromic acid, thionyl chloride).

Experimental Example (From Supporting Information of Related Indene Synthesis)

An example synthesis of related 1-oxo-2,3-dihydro-1H-indene derivatives involves:

- Treatment of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with sodium hydride and alkyl halides.

- Heating with hydrobromic acid to induce decarboxylation and halogenation.

- Purification by extraction and chromatography.

This approach can be adapted for chlorination by substituting hydrobromic acid with appropriate chlorinating agents.

Summary Table of Key Preparation Parameters

| Parameter | Recommended Range/Value | Comments |

|---|---|---|

| Solvent | Toluene | High boiling point, neutral, good for reflux |

| Temperature | 40-45 °C (oxidation step) | Controlled for optimal yield and purity |

| Addition time (chloro-indanone) | 1.5-3 hours | Slow addition avoids incomplete reaction |

| Molar ratios (chloro-indanone : NaH : methylcarbonate) | 1 : 2-3 : 3.5-4.5 | Optimizes conversion and yield |

| Acidification pH | 2-3 | Ensures proper extraction and intermediate formation |

| Yield | 75-78% | High yield compared to prior art methods |

| Optical purity (S-enantiomeric excess) | 80-83% | Indicates stereochemical control |

Research Findings and Analysis

- The use of toluene as a solvent is critical for maintaining reaction efficiency due to its high boiling point and inertness.

- Slow addition of chloro-indanone prevents side reactions and improves yield.

- The combination of sodium hydride and methylcarbonate facilitates the formation of the intermediate methyl ester, which upon acidification and oxidation leads to the target compound.

- The oxidation step involving cinchonine and hydrogen phosphide cumene enhances the optical purity and yield, indicating a chiral induction or resolution step.

- The process balances cost, yield, and purity effectively, making it suitable for scale-up.

Q & A

Q. What are the established synthetic routes for 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis often involves halogenation and alkylation of dihydroindene precursors. A representative approach (adapted from similar compounds) includes:

- Step 1 : Start with 3,4-dimethyl-2,3-dihydro-1H-indene.

- Step 2 : Introduce chlorine via electrophilic substitution using a chlorinating agent (e.g., Cl₂ or SOCl₂) under inert conditions.

- Step 3 : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions like over-halogenation .

- Step 4 : Purify via fractional distillation or column chromatography.

Q. How is structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, diastereotopic protons in the dihydroindene ring show splitting patterns between δ 2.5–3.5 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z ~168 for [M]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are accessible .

Q. What safety protocols are critical when handling halogenated dihydroindenes like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated waste and treat via incineration or specialized chemical disposal services .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult a toxicologist .

Advanced Research Questions

Q. How can enantioselective synthesis or resolution of this compound be achieved?

Methodological Answer:

Q. What computational strategies predict the reactivity and stability of halogenated dihydroindenes?

Methodological Answer:

Q. How does steric hindrance from methyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Generate using software like Spartan to visualize methyl group bulk.

- Experimental Validation : Compare reaction rates with unsubstituted analogs (e.g., Suzuki coupling yields drop by ~30% due to hindered Pd coordination) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry : Use microreactors to control exothermic chlorination steps and improve yield consistency .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?

Methodological Answer:

Q. Key Data Gaps and Research Directions

- Toxicology : Limited hazard data (see Section 2 of ).

- Catalyst Design : Need for asymmetric catalysts tailored to hindered dihydroindenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.